molecular formula C25H34N3Na2O9PS B1223129 Fosamprenavir sodium CAS No. 226700-80-7

Fosamprenavir sodium

Katalognummer B1223129
CAS-Nummer: 226700-80-7
Molekulargewicht: 629.6 g/mol
InChI-Schlüssel: FZMGUXZZROZJIT-KMIZVRHLSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosamprenavir, sold under the brand names Lexiva and Telzir, is a medication used to treat HIV/AIDS . It is a prodrug of the protease inhibitor and antiretroviral drug amprenavir . It is marketed by ViiV Healthcare as the calcium salt . Fosamprenavir was approved for medical use in the United States in October 2003, and in the European Union in July 2004 .


Synthesis Analysis

The synthesis of fosamprenavir is similar to the one authorized for amprenavir with the exception of the last steps: phosphate esterification, final isolation of calcium salt, and milling . One of the starting materials uses stearylamine, a bovine tallow derived material, as an anticaking .


Molecular Structure Analysis

Fosamprenavir contains 3 chiral centers, but it is synthesized as the single enantiomer 3S, 1S, 2R . Experimental data have shown that the inversion of the chiral centers . The molecular formula of Fosamprenavir is C25H36N3O9PS .


Chemical Reactions Analysis

Fosamprenavir is oxidizable at solid electrodes . The anodic oxidation behavior of fosamprenavir was investigated using cyclic and linear sweep voltammetry at boron-doped diamond and glassy carbon electrodes .


Physical And Chemical Properties Analysis

The absolute oral bioavailability of amprenavir after administration of fosamprenavir in humans has not been established . The molecular formula of Fosamprenavir is C25H36N3O9PS and its average mass is 585.607 Da .

Wissenschaftliche Forschungsanwendungen

1. Analytical Methods in Quality Control

Fosamprenavir calcium, a prodrug of amprenavir used in HIV/AIDS treatment, has limited established methods for stability quantification in tablets. Rossi et al. (2021) developed and validated a rapid, simple RP-HPLC method for this purpose. This method, essential for quality control in pharmaceuticals, uses chromatographic separation and is effective for routine analysis of fosamprenavir in coated tablets, distinguishing it from major degradation products and excipients (Rossi et al., 2021).

2. Pharmacokinetics and Drug Development

Fosamprenavir is a protease inhibitor (PI) prodrug developed to reduce pill burden and maintain efficacy and unique resistance patterns associated with amprenavir. Wire et al. (2006) discussed its dosage regimens, including combinations with ritonavir, enhancing plasma amprenavir exposure. They emphasized fosamprenavir's rapid conversion to amprenavir after oral administration and its metabolism primarily through the liver, mediated by cytochrome P450 3A4 (Wire, Shelton, & Studenberg, 2006).

3. Electrochemical Analysis Techniques

Gumustas and Ozkan (2010) explored electrochemical methods for determining fosamprenavir levels in pharmaceutical formulations and biological samples. Utilizing cyclic and linear sweep voltammetry, this study provided insight into fosamprenavir's anodic oxidation behavior and proposed a methodology applicable for quantifying fosamprenavir in different mediums, thus enhancing analytical capabilities in pharmaceutical research (Gumustas & Ozkan, 2010).

4. Clinical Pharmacokinetics Studies

Investigating fosamprenavir's gastrointestinal behavior linked to its pharmacokinetic profile, Brouwers, Tack, and Augustijns (2007) conducted a study demonstrating the effect of food on the absorption of fosamprenavir. They observed a delay in gastric dissolution and subsequent absorption in the fed state compared to the fasted state. This study provided valuable insights into the pharmacokinetics of fosamprenavir, highlighting the importance of considering dietary factors in medication administration (Brouwers, Tack, & Augustijns, 2007).

Safety And Hazards

The most common adverse effect of Fosamprenavir is diarrhea . Other common side effects include headache, dizziness, and exanthema, which is usually transient . Severe allergic reactions (Stevens–Johnson syndrome) are rare . The use of fosamprenavir is pending revision due to a potential association between the drug and myocardial infarction and dyslipidemia in HIV infected adults .

Zukünftige Richtungen

The use of fosamprenavir is pending revision due to a potential association between the drug and myocardial infarction and dyslipidemia in HIV infected adults . Further studies are needed to establish the long-term effects and potential risks associated with the use of fosamprenavir.

Eigenschaften

IUPAC Name

disodium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N3O9PS.2Na/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);;/q;2*+1/p-2/t21-,23-,24+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMGUXZZROZJIT-KMIZVRHLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N3Na2O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177208
Record name Fosamprenavir sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosamprenavir sodium

CAS RN

226700-80-7
Record name Fosamprenavir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosamprenavir sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSAMPRENAVIR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSG28FSA0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosamprenavir sodium
Reactant of Route 2
Fosamprenavir sodium
Reactant of Route 3
Reactant of Route 3
Fosamprenavir sodium
Reactant of Route 4
Reactant of Route 4
Fosamprenavir sodium
Reactant of Route 5
Reactant of Route 5
Fosamprenavir sodium
Reactant of Route 6
Reactant of Route 6
Fosamprenavir sodium

Citations

For This Compound
8
Citations
H Ouyang - Prodrugs: Challenges and Rewards Part 1, 2007 - Springer
… The fosamprenavir sodium salt is an amorphous solid with a solubility of >100 mg/mL at pH 7.4. Both fosamprenavir salts showed bioequivalency to amprenavir in the phase I clinical …
Number of citations: 10 link.springer.com
LA Sorbera, L Martin, J Castaner… - Drugs of the …, 2001 - access.portico.org
The introduction of the protease inhibitors (PIs) as a potent class of antiretroviral agents in 1995 has strikingly altered therapy for the treatment of HIV infection and AIDs. Today, …
Number of citations: 27 access.portico.org
K Nekkala, JVS Kumar… - … Sciences and Research, 2019 - search.proquest.com
… the separation and quantification ofprocess and degradation impurities of Fosamprenavir sodium. The accuracy, precision, limit ofdetection (LOD), limit of quantification (LOQ) and …
Number of citations: 2 search.proquest.com
M Bayes, X Rabasseda, JR Prous - Methods and findings in …, 2003 - europepmc.org
Gateways to clinical trials is a guide to the most recent clinical trials in current literature and congresses. The data in the following tables has been retrieved from the Clinical Studies …
Number of citations: 89 europepmc.org
JR Prous - Methods Find Exp Clin Pharmacol, 2002 - access.portico.org
Gateways to Clinical Trials is a guide to the most recent clinical trials in current literature and congresses, which has been retrieved from the Clinical Studies knowledge area of Prous …
Number of citations: 2 access.portico.org
P Vierling, J Greiner - Current pharmaceutical design, 2003 - ingentaconnect.com
… The safety and pharmacokinetics of the fosamprenavir sodium or calcium salt (as oral liquid formulation or as tablet) and the effects of food intake (fasting, low- or high-fat meal) on these …
Number of citations: 69 www.ingentaconnect.com
M Bayes, X Rabasseda… - METHODS …, 2003 - PROUS SCIENCE, SAU-THOMSON …
Number of citations: 2
JR Prous - Methods and Findings in Experimental and Clinical …, 2002
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.